molecular formula C16H13NO2 B5599489 N-benzyl-1-benzofuran-2-carboxamide

N-benzyl-1-benzofuran-2-carboxamide

Cat. No.: B5599489
M. Wt: 251.28 g/mol
InChI Key: PXXKUMAFAKTNRF-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may interact with their targets in a variety of ways . These interactions could lead to changes in cellular processes, such as cell growth, oxidative stress response, and viral replication.

Pharmacokinetics

The compound’s molecular weight (25128000) and LogP (375370) suggest that it may have favorable bioavailability .

Result of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects . This suggests that N-benzyl-1-benzofuran-2-carboxamide may also have similar effects, potentially leading to decreased cell growth in certain types of cells.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-1-benzofuran-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Biological Activity

N-benzyl-1-benzofuran-2-carboxamide is a compound that belongs to the benzofuran family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of Benzofuran Derivatives

Benzofuran derivatives, including this compound, have been shown to exhibit a wide range of biological activities such as:

  • Antitumor : Significant inhibitory effects on cancer cell growth.
  • Antibacterial : Effective against various bacterial strains.
  • Antioxidative : Capable of scavenging free radicals.
  • Antiviral : Potential activity against viral infections .

Target Interaction

The biological activity of benzofuran compounds is attributed to their ability to interact with specific molecular targets within cells. For instance, certain derivatives have been observed to inhibit key signaling pathways involved in cell proliferation and survival.

Mode of Action

The mechanism by which this compound exerts its effects may involve:

  • Cell Cycle Arrest : Induction of apoptosis in cancer cell lines, as evidenced by flow cytometry studies showing increased apoptotic markers .
  • Inhibition of Kinases : Some benzofuran derivatives have shown the ability to inhibit kinases critical for cancer cell proliferation, such as AKT and PLK1 .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable bioavailability due to its moderate molecular weight (approximately 251.28 g/mol) and LogP value indicating good lipophilicity . This profile enhances its potential for therapeutic applications.

Anticancer Activity

A study highlighted the anticancer properties of this compound derivatives, demonstrating significant cytotoxicity against various cancer cell lines. For example:

CompoundCell LineIC50 (μM)
This compoundMCF7 (breast cancer)25.72 ± 3.95
JSF-4088 (analog)Vero cellsCC50 > 120

These findings indicate that while the compound exhibits potent activity against cancer cells, it maintains a relatively low cytotoxicity towards normal cells, suggesting a favorable therapeutic index .

Antitubercular Activity

Another area of research involved the evaluation of related benzofuran derivatives for their antitubercular properties. Compounds similar to this compound demonstrated potent in vitro activity against Mycobacterium tuberculosis with minimal cytotoxic effects on mammalian cells:

CompoundMIC (μM)CC50 (μM)
JSF-34490.01940
JSF-40880.019>120

These results underscore the potential application of benzofuran derivatives in treating tuberculosis, particularly in drug-resistant strains .

Properties

IUPAC Name

N-benzyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-16(17-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)19-15/h1-10H,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXKUMAFAKTNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.